molecular formula C16H19Cl2N B11995819 N-Allyl-N-(2-chloroethyl)-1-naphthalenemethylamine hydrochloride

N-Allyl-N-(2-chloroethyl)-1-naphthalenemethylamine hydrochloride

Cat. No.: B11995819
M. Wt: 296.2 g/mol
InChI Key: CSASSBPMEQLSJC-UHFFFAOYSA-N
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Description

N-Allyl-N-(2-chloroethyl)-1-naphthalenemethylamine hydrochloride is a chemical compound with a complex structure that includes an allyl group, a chloroethyl group, and a naphthalenemethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(2-chloroethyl)-1-naphthalenemethylamine hydrochloride typically involves multiple steps. One common method includes the alkylation of naphthalenemethylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with allyl chloride to introduce the allyl group. The final product is obtained as a hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(2-chloroethyl)-1-naphthalenemethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The chloroethyl group can be reduced to form ethyl derivatives.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while substitution of the chloroethyl group can produce azido or thiocyanato derivatives.

Scientific Research Applications

N-Allyl-N-(2-chloroethyl)-1-naphthalenemethylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Allyl-N-(2-chloroethyl)-1-naphthalenemethylamine hydrochloride exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The allyl group may also participate in interactions that influence the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride
  • N-(3-Chloropropyl)-N-methylbenzylamine hydrochloride
  • N-Allyl-N-methylbenzylamine

Uniqueness

N-Allyl-N-(2-chloroethyl)-1-naphthalenemethylamine hydrochloride is unique due to the presence of both an allyl group and a naphthalenemethylamine moiety. This combination of functional groups provides distinct chemical properties and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C16H19Cl2N

Molecular Weight

296.2 g/mol

IUPAC Name

N-(2-chloroethyl)-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C16H18ClN.ClH/c1-2-11-18(12-10-17)13-15-8-5-7-14-6-3-4-9-16(14)15;/h2-9H,1,10-13H2;1H

InChI Key

CSASSBPMEQLSJC-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCCl)CC1=CC=CC2=CC=CC=C21.Cl

Origin of Product

United States

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